molecular formula C19H15ClN2O4 B11096911 9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Cat. No.: B11096911
M. Wt: 370.8 g/mol
InChI Key: YCCXTSVGUONJBN-UHFFFAOYSA-N
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Description

9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structural features, which include a benzofuran ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

Uniqueness

The uniqueness of 9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-2H-1benzofuro[3,2-e][1,4]diazepin-2-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

9-chloro-5-(2,5-dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one

InChI

InChI=1S/C19H15ClN2O4/c1-24-11-4-6-14(25-2)13(8-11)17-19-18(22-16(23)9-21-17)12-7-10(20)3-5-15(12)26-19/h3-8H,9H2,1-2H3,(H,22,23)

InChI Key

YCCXTSVGUONJBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=C3C=C(C=C4)Cl

Origin of Product

United States

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